Lenalidomide-d5 is a deuterated analog of lenalidomide, a potent immunomodulatory drug. Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification often enhances the metabolic stability and pharmacokinetic properties of drugs while maintaining their pharmacological activity. In scientific research, Lenalidomide-d5 serves as an important analytical standard for mass spectrometry in quantifying lenalidomide levels in biological samples [, , ].
Lenalidomide-d5 is a deuterated analogue of lenalidomide, a drug primarily used in the treatment of multiple myeloma and certain types of lymphoma. The compound is characterized by the incorporation of five deuterium atoms, which enhances its stability and allows for improved analytical detection methods. Lenalidomide-d5 serves as an internal standard in quantitative assays, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.
Lenalidomide-d5 is synthesized from lenalidomide, which is itself derived from thalidomide. The compound falls under the classification of immunomodulatory drugs, which are designed to enhance the immune response against cancer cells. Lenalidomide-d5 is classified as a stable isotope-labeled compound, making it valuable for pharmacokinetic studies and therapeutic drug monitoring.
The synthesis of lenalidomide-d5 involves isotopic labeling of the parent compound, lenalidomide. One common method includes the use of deuterated solvents during the synthesis process to ensure that specific hydrogen atoms are replaced with deuterium.
The molecular formula for lenalidomide-d5 is C_13H_10D_5N_3O_3. The structure consists of a phthalimide ring fused with a piperidine moiety, similar to that of lenalidomide but with five hydrogen atoms replaced by deuterium.
Lenalidomide-d5 can undergo similar chemical reactions as its parent compound, including:
The reactions are typically monitored using chromatographic techniques to assess yield and purity at each stage of synthesis and modification.
Lenalidomide-d5 functions similarly to lenalidomide in modulating immune responses and inhibiting tumor growth. It enhances T-cell proliferation and increases natural killer cell activity against malignant cells.
Research indicates that lenalidomide acts on multiple pathways:
Relevant analyses include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability and behavior under heating conditions .
Lenalidomide-d5 is primarily utilized in scientific research:
Lenalidomide-d5 (C13H8D5N3O3; MW: 264.29 g/mol) is a deuterium-labeled analog of the immunomodulatory drug lenalidomide (CC-5013). The compound incorporates five deuterium atoms (^2H/D) at the 3,3,4,4,5-positions of the piperidine ring, as confirmed by its molecular formula and SMILES notation (O=C1N(C2([2H])C(NC(C([2H])([2H])C2([2H])[2H])=O)=O)CC3=C(N)C=CC=C31) [1] [4] [9]. This strategic isotopic substitution replaces hydrogen atoms at metabolically stable sites, minimizing alterations to the parent molecule’s bioactivity while enabling precise tracking. The isotopic purity exceeds 95%, ensuring minimal interference from non-deuterated species in analytical applications [6] [9]. Lenalidomide-d5 shares identical core pharmacophore with lenalidomide—a glutarimide moiety fused to an amino-isoindolinone ring—retaining the parent compound’s molecular glue functionality and cereblon (CRBN)-binding affinity [1] [7].
Table 1: Structural Attributes of Lenalidomide-d5
Property | Specification |
---|---|
Molecular Formula | C13H8D5N3O3 |
CAS Number | 1227162-34-6 |
Deuterium Positions | 3,3,4,4,5 of piperidine ring |
Isotopic Purity | >95% |
Unlabeled Analog CAS | 191732-72-6 |
Synthesis of lenalidomide-d5 employs deuterated building blocks to ensure regioselective isotopic incorporation. A common route involves reacting 3-nitrophthalic anhydride with deuterated glutamine derivatives (e.g., L-glutamine-d5 tert-butyl ester hydrochloride) under anhydrous conditions. This is followed by:
Lenalidomide-d5 exhibits robust stability under defined storage conditions:
Table 3: Stability Profile of Lenalidomide-d5
Condition | Stability Outcome |
---|---|
Powder Storage (-20°C) | Stable ≥3 years; no degradation detected |
Solution Storage | -80°C: 6 months; -20°C: 1 month |
Thermal Degradation | Onset at >200°C |
Photostability | Protected by amber glass packaging |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1